molecular formula C6H8N2O B3316082 N-methyl-1H-pyrrole-3-carboxamide CAS No. 952674-93-0

N-methyl-1H-pyrrole-3-carboxamide

Cat. No. B3316082
CAS RN: 952674-93-0
M. Wt: 124.14 g/mol
InChI Key: CQASWKGQWZLKHN-UHFFFAOYSA-N
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Description

“N-methyl-1H-pyrrole-3-carboxamide” is a chemical compound with the molecular formula C6H8N2O . It has a molecular weight of 124.14 . The compound is also known as 3-Iodopyrrole .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring with a carboxamide group at the 3-position and a methyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 389.8±15.0 °C, and its predicted density is 1.148±0.06 g/cm3 . The predicted pKa value is 15.44±0.46 .

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-methyl-1H-pyrrole-3-carboxamide in lab experiments is its versatility. The compound can be easily modified to enhance its biological activity. Additionally, the compound has been shown to possess low toxicity, which makes it a promising candidate for further development as a therapeutic agent.
One of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer the compound in certain experiments.

Future Directions

There are several future directions for the study of N-methyl-1H-pyrrole-3-carboxamide. One potential direction is the development of novel derivatives of the compound that possess enhanced biological activity. Additionally, further studies are needed to fully elucidate the mechanism of action of the compound. Finally, the potential therapeutic applications of this compound should be explored further in preclinical and clinical studies.

Scientific Research Applications

N-methyl-1H-pyrrole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested in various in vitro and in vivo models, and the results have been promising.

properties

IUPAC Name

N-methyl-1H-pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-7-6(9)5-2-3-8-4-5/h2-4,8H,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQASWKGQWZLKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CNC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

DIPEA (284 mg, 381 uL, 2.2 mmol) was added to a solution of 1H-pyrrole-3-carboxylic acid (111 g, 1.0 mmol) and methylamine hydrochloride (222 mg, 3.3 mmol) in DMF (10 mL) at 0° C. Stirring for 20 min, HATU (570 g, 1.5 mmol) was added at 0° C. The reaction mixture was stirred overnight at room temperature, diluted with EtOAc (100 mL), washed with H2O (3×10 mL) and dried over Na2SO4. The crude product was purified by MPLC using EtOAc on silica gel. Yield: 57 mg (46%). 1H NMR (400 MHz, CHLOROFORM-D) δ 2.89 (s, 3 H), 5.89 (s, 1 H), 6.36-6.44 (m, 1 H), 6.75-6.79 (m, 1 H), 7.34-7.40 (m, 1 H).
Name
Quantity
381 μL
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
222 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
570 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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